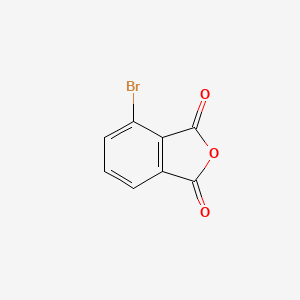
3-Bromophthalic anhydride
概要
説明
3-Bromophthalic anhydride: is an organic compound with the molecular formula C8H3BrO3 and a molecular weight of 227.01 g/mol . It is a yellowish crystalline solid that is sensitive to heat and used primarily as a priming agent . The compound is known for its reactivity and is often utilized in various chemical syntheses and industrial applications .
作用機序
Target of Action
3-Bromophthalic anhydride, a type of carboxylic acid derivative, primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . It is polar because the oxygen atom is more electronegative than the carbon atom, causing the electrons in the bond to be drawn closer to the oxygen atom .
Mode of Action
The mode of action of this compound involves nucleophilic attack on the carbonyl group . This is followed by the removal of the leaving group . The electronegative substituent in the compound can act as a leaving group during nucleophile substitution reactions . The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives like this compound play a crucial role in various biochemical reactions, particularly those involving nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 132-134℃ . It has a density of 1.911 g/cm³ . It’s slightly soluble in chloroform and methanol .
Result of Action
It’s known that the compound is used as a priming agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known that the compound is very sensitive to heat . Under prolonged exposure to fire or heat, the containers may explode violently . Therefore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromophthalic anhydride involves the reaction of phthalic anhydride with bromine in the presence of a catalyst . The process typically includes the following steps:
- Dissolve sodium hydroxide in water and add phthalic anhydride.
- Add a catalyst such as benzyltrimethylammonium chloride and stir.
- Control the temperature in stages, adding bromine incrementally.
- After the reaction, acidify the mixture with fuming sulfuric acid.
- Extract the product using ethyl acetate and purify by distillation .
Industrial Production Methods:
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and distillation to achieve the desired quality .
化学反応の分析
Types of Reactions:
3-Bromophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of water or organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phthalic anhydrides can be formed.
Oxidation Products: Oxidized derivatives of phthalic anhydride.
Hydrolysis Products: Phthalic acid and its derivatives.
科学的研究の応用
3-Bromophthalic anhydride is used in a wide range of scientific research applications, including:
類似化合物との比較
Phthalic anhydride: Similar structure but lacks the bromine atom.
4-Bromophthalic anhydride: Isomer with the bromine atom in a different position.
Tetrabromophthalic anhydride: Contains multiple bromine atoms, leading to different reactivity and applications.
Uniqueness:
3-Bromophthalic anhydride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and industrial processes .
特性
IUPAC Name |
4-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFKBMMIDHCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002366 | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-73-5 | |
| Record name | 3-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research focuses on the synthesis of 4-bromophthalic anhydride. Can the same method be applied to synthesize 3-bromophthalic anhydride with similar efficiency?
A1: While the research primarily focuses on 4-bromophthalic anhydride, it does provide insights into the synthesis of the 3-bromo isomer. The study reveals that direct oxidation of 3-bromo-ortho-xylene using the V-Ti-P catalyst results in a significantly lower yield (45%) of this compound compared to the 85% yield observed for the 4-bromo isomer []. This suggests that the position of the bromine atom on the aromatic ring significantly influences the reaction efficiency, potentially due to steric hindrance or electronic effects. Therefore, while the same method can be applied for this compound synthesis, achieving comparable yields might require modifications to the catalyst or reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


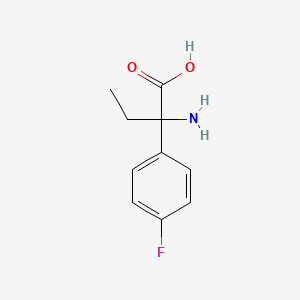
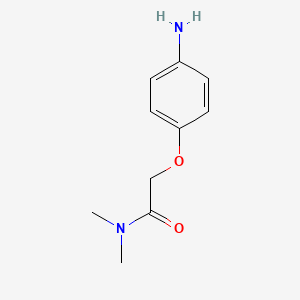
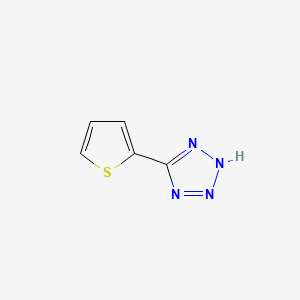
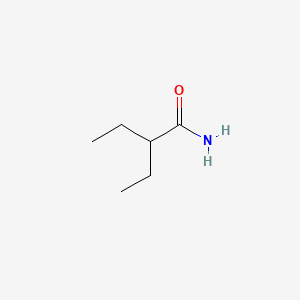
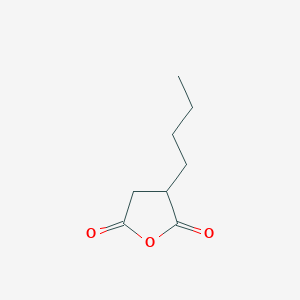
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

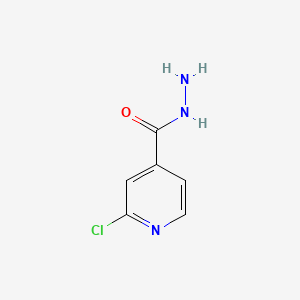
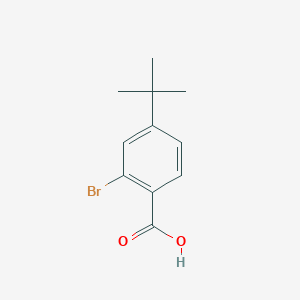
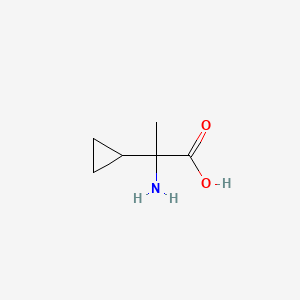
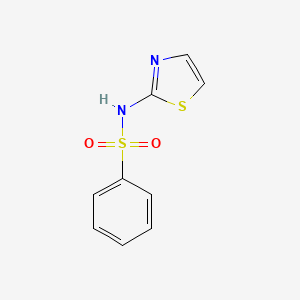
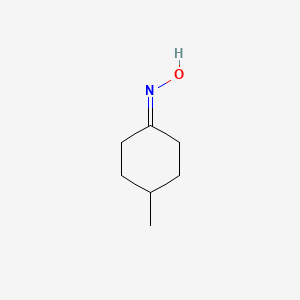
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
